molecular formula C20H19BrN2O3S2 B2961179 N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1031952-48-3

N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2961179
CAS No.: 1031952-48-3
M. Wt: 479.41
InChI Key: YFJCVFVPIBIXRX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a sulfamoyl-substituted thiophene carboxamide derivative. Its molecular formula is C₂₀H₁₉BrN₂O₃S₂, with a molecular weight of 479.41 g/mol . The compound features a 3-bromophenyl group attached to the carboxamide moiety and a 3,4-dimethylphenyl-sulfamoyl group on the thiophene ring. The bromine atom at the 3-position of the phenyl ring contributes to its distinct electronic and steric properties, while the dimethylphenyl group enhances hydrophobicity.

Properties

IUPAC Name

N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S2/c1-13-7-8-17(11-14(13)2)23(3)28(25,26)18-9-10-27-19(18)20(24)22-16-6-4-5-15(21)12-16/h4-12H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJCVFVPIBIXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thiophene Core: Starting with a thiophene derivative, the thiophene core is functionalized to introduce the carboxamide group.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with a sulfonamide derivative under suitable conditions.

    Coupling Reactions: The final step involves coupling the functionalized thiophene with the brominated phenyl and dimethylphenyl groups using coupling reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

N-(4-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

  • Molecular Formula : C₂₀H₁₉BrN₂O₃S₂ .
  • Key Difference : Bromine at the 4-position of the phenyl ring (vs. 3-position in the target compound).
  • Implications : Positional isomerism can alter electronic distribution and steric interactions. The 4-bromo derivative may exhibit different binding affinities in biological systems due to reduced steric hindrance compared to the 3-bromo analog.

Halogen Substitution Variations

3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide

  • Molecular Formula : C₂₀H₁₉ClN₂O₅S₂ .
  • Key Differences :
    • Halogen : Chlorine (Cl) replaces bromine (Br).
    • Substituents : 3,4-Dimethoxyphenyl (vs. 3-bromophenyl) on the carboxamide.
  • Implications: Chlorine’s lower atomic weight (35.45 vs. 79.90 for Br) reduces molecular weight (420.93 vs. The dimethoxy group introduces polarity, enhancing aqueous solubility compared to the hydrophobic dimethylphenyl group in the target compound .

Aromatic Ring Modifications

N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide

  • Molecular Formula : C₁₉H₁₇ClN₂O₃S₂ .
  • Key Differences :
    • Sulfamoyl Group : 3-Methylphenyl (vs. 3,4-dimethylphenyl).
    • Halogen : Chlorine at the 4-position.
  • Implications :
    • The reduced steric bulk (single methyl vs. dimethyl) may lower steric hindrance, favoring interactions with larger binding pockets.
    • Chlorine’s smaller size and electronegativity could alter electronic effects in charge-transfer interactions .

Structural and Electronic Analysis

Molecular Planarity and Conformation

Crystal structure data for related bromophenyl carboxamides (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) reveal near-planar conformations with dihedral angles <10° between aromatic rings . The target compound’s 3-bromo and dimethylphenyl groups may slightly distort planarity compared to less bulky analogs.

Steric and Electronic Effects

  • Bromine vs.
  • Dimethyl vs. Dimethoxy : The electron-donating methoxy group (in dimethoxy analogs) increases electron density on the aromatic ring, affecting charge distribution in sulfonamide-mediated interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Halogen Position
N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C₂₀H₁₉BrN₂O₃S₂ 479.41 3-Bromophenyl, 3,4-dimethylphenyl 3
N-(4-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C₂₀H₁₉BrN₂O₃S₂ 479.41 4-Bromophenyl, 3,4-dimethylphenyl 4
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide C₂₀H₁₉ClN₂O₅S₂ 465.95 4-Chlorophenyl, 3,4-dimethoxyphenyl 4
N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide C₁₉H₁₇ClN₂O₃S₂ 420.93 4-Chlorophenyl, 3-methylphenyl 4

Biological Activity

N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene carboxamides. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H20BrN2O2S
  • Molecular Weight : 436.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors, influencing cellular signaling processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Biological Activity Description Reference
AntimicrobialExhibits activity against bacterial strains.
Enzyme InhibitionPotential inhibitor of key metabolic enzymes.
CytotoxicityEvaluated against cancer cell lines; shows selective cytotoxic effects.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it possesses significant activity, particularly against Gram-positive bacteria.

Enzyme Inhibition Assays

Research has demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, leading to reduced cellular proliferation in certain cancer cell lines.

Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity, sparing normal cells while effectively reducing the viability of cancer cells.

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